Cas no 211110-63-3 (Sobetirome)

Sobetirome 化学的及び物理的性質
名前と識別子
-
- Acetic acid, [4-[[4-hydroxy-3-(1-methylethyl)phenyl]methyl]-3,5-dimethylphenoxy]-
- 2-[4-[[4-hydroxy-3-(1-methylethyl)phenyl]methyl]-3,5-dimethylphenoxy]acetic acid
- 2-[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]acetic acid
- GC 1
- QRX 431
- Sobetirome
- {4-[4-hydroxy-3-(propan-2-yl)benzyl]-3,5-dimethylphenoxy}acetic acid
- acetic acid, 2-[4-[[4-hydroxy-3-(1-methylethyl)phenyl]methyl]-3,5-dimethylphenoxy]-
- GC-1
- QRX-431
- 2-[4-[[4-Hydroxy-3-(1-methylethyl)phenyl]methyl]-3,5-dimethylphenoxy]acetic acid
- 3,5-Dimethyl-4-(4′-hydroxy-3′-isopropylbenzyl)phenoxyacetic acid
- GC 1 (pharmaceutical)
- [3,5-Dimethyl-4-(4-hydroxy-3-isopropylbenzyl)phenoxy]acetic acid
- GC-1;Acetic acid,[4-[[4-hydroxy-3-(1-methylethyl)phenyl]methyl]-3,5-dimethylphenoxy]-
-
- インチ: InChI=1S/C20H24O4/c1-12(2)17-9-15(5-6-19(17)21)10-18-13(3)7-16(8-14(18)4)24-11-20(22)23/h5-9,12,21H,10-11H2,1-4H3,(H,22,23)
- InChIKey: QNAZTOHXCZPOSA-UHFFFAOYSA-N
- SMILES: O=C(O)COC1=CC(C)=C(CC2=CC=C(O)C(C(C)C)=C2)C(C)=C1
計算された属性
- 精确分子量: 328.16752
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 6
じっけんとくせい
- 密度みつど: 1.152±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: ほとんど溶けない(0.015 g/l)(25ºC)、
- PSA: 66.76
Sobetirome Security Information
- 危険物輸送番号:NONH for all modes of transport
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Sobetirome Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1265976-5mg |
Acetic acid, 2-[4-[[4-hydroxy-3-(1-methylethyl)phenyl]methyl]-3,5-dimethylphenoxy]- |
211110-63-3 | 98%(HPLC) | 5mg |
$195 | 2024-06-07 | |
eNovation Chemicals LLC | Y1265976-25mg |
Acetic acid, 2-[4-[[4-hydroxy-3-(1-methylethyl)phenyl]methyl]-3,5-dimethylphenoxy]- |
211110-63-3 | 98%(HPLC) | 25mg |
$985 | 2023-05-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5313-2mg |
Sobetirome |
211110-63-3 | 98.72% | 2mg |
¥ 563 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5313-200mg |
Sobetirome |
211110-63-3 | 98.72% | 200mg |
¥ 9477 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024526-10mg |
Sobetirome,99% |
211110-63-3 | 99% | 10mg |
¥1743 | 2024-05-25 | |
DC Chemicals | DC9539-250 mg |
Sobetirome |
211110-63-3 | >98% | 250mg |
$1000.0 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S880507-5mg |
Sobetirome |
211110-63-3 | ≥99% | 5mg |
¥1,188.00 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5313-5 mg |
Sobetirome |
211110-63-3 | 98.25% | 5mg |
¥958.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5313-1 mg |
Sobetirome |
211110-63-3 | 98.25% | 1mg |
¥399.00 | 2022-02-28 | |
DC Chemicals | DC9539-100 mg |
Sobetirome |
211110-63-3 | >98% | 100mg |
$500.0 | 2022-02-28 |
Sobetiromeに関する追加情報
Sobetirome: A Comprehensive Overview
Sobetirome, also known by its CAS number 211110-63-3, is a compound that has garnered significant attention in the field of pharmacology and medical research. This compound is primarily recognized for its potential therapeutic applications in various medical conditions, particularly those related to metabolic disorders and cardiovascular health. Recent studies have shed light on its unique mechanisms of action and its potential to address unmet medical needs.
Sobetirome is a synthetic derivative of a naturally occurring metabolite, which has been extensively studied for its ability to modulate key pathways involved in lipid metabolism and energy homeostasis. The compound's structure has been optimized to enhance its bioavailability and efficacy, making it a promising candidate for therapeutic interventions. Researchers have demonstrated that Sobetirome exhibits potent effects on reducing low-density lipoprotein (LDL) cholesterol levels, which is a critical factor in the prevention of cardiovascular diseases.
The development of Sobetirome was driven by the need for novel agents that can effectively manage dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Traditional therapies, such as statins, have been the mainstay of treatment; however, they are not suitable for all patients due to side effects or limited efficacy. Sobetirome, on the other hand, offers a different mechanism of action by targeting the liver's ability to produce cholesterol. This approach has shown promise in clinical trials, where it demonstrated significant reductions in LDL cholesterol levels without major adverse effects.
Recent advancements in the understanding of Sobetirome's pharmacokinetics have further enhanced its potential as a therapeutic agent. Studies have shown that the compound is well-absorbed orally and has a favorable safety profile, with minimal off-target effects. These findings are particularly encouraging for patients who are unable to tolerate conventional lipid-lowering medications.
One of the most exciting aspects of Sobetirome research is its potential application beyond dyslipidemia. Preclinical studies suggest that it may also play a role in managing other metabolic disorders, such as obesity and type 2 diabetes. By modulating pathways involved in energy expenditure and glucose metabolism, Sobetirome could offer a multifaceted approach to addressing these conditions.
The clinical development of Sobetirome has been rapid, with several phase II and III trials completed or underway. These trials have provided robust evidence supporting its efficacy and safety profile. Regulatory agencies have expressed interest in advancing this compound towards approval, which could pave the way for its widespread use in clinical practice.
In conclusion, Sobetirome (CAS No. 211110-63-3) represents a significant advancement in the field of lipid metabolism and metabolic disease management. With its unique mechanism of action, favorable safety profile, and potential for treating multiple conditions, it holds great promise for improving patient outcomes. As research continues to unfold, Sobetirome may become an essential tool in the fight against cardiovascular diseases and other metabolic disorders.
211110-63-3 (Sobetirome) Related Products
- 25141-58-6(2-Isopropylphenoxy Acetic Acid)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 740789-42-8(2-Chloro-5-aminophenol)
- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)
- 886761-86-0(5-bromo-3-fluoro-2-methyl-aniline)

